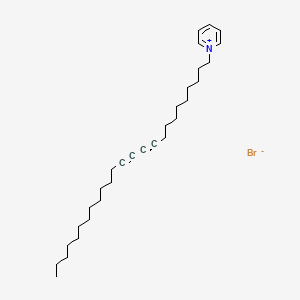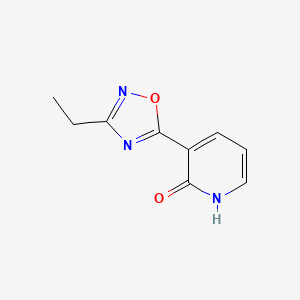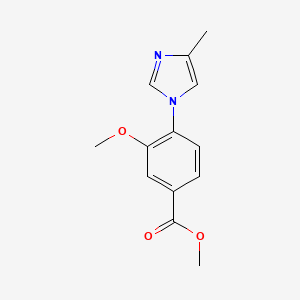
1-(10,12-Pentacosadiynyl)pyridinium Bromide
Übersicht
Beschreibung
1-(10,12-Pentacosadiynyl)pyridinium Bromide is a lipid used in the patented preparation of polymerized lipid constructs for encapsulating active agents . It is also known as 1-pentacosa-10,12-diynylpyridin-1-ium bromide .
Molecular Structure Analysis
The molecular formula of 1-(10,12-Pentacosadiynyl)pyridinium Bromide is C30H48BrN . The IUPAC name is 1-pentacosa-10,12-diynylpyridin-1-ium bromide . The InChIKey is LFHYKFKTMZUGQC-UHFFFAOYSA-M . The canonical SMILES representation is CCCCCCCCCCCCC#CC#CCCCCCCCCC [N+]1=CC=CC=C1. [Br-] .Physical And Chemical Properties Analysis
1-(10,12-Pentacosadiynyl)pyridinium Bromide is a solid at 20 degrees Celsius . It has a molecular weight of 502.63 g/mol . It appears as a white to almost white powder to crystal . It is light sensitive, hygroscopic, and heat sensitive .Wissenschaftliche Forschungsanwendungen
Molecular Properties and Phase Transitions
Research on pyridinium bromides, including 1-(10,12-Pentacosadiynyl)pyridinium Bromide, highlights their interesting molecular motion and phase transitions. For instance, a study by Ripmeester (1976) on solid pyridinium chloride, bromide, and iodide salts using nuclear magnetic resonance and differential scanning calorimetry revealed phase transitions at specific temperatures for each salt. Below these transitions, the pyridinium ions are held rigidly in the crystal lattice, whereas above, they reorient rapidly (Ripmeester, 1976).
Synthesis and Catalytic Properties
Tamilarasan et al. (2023) synthesized substituted pyridinium bromides by conventional and greener methods. These compounds, including 1-(10,12-Pentacosadiynyl)pyridinium Bromide, demonstrated excellent catalytic response in the preparation of β-amino carbonyl derivatives. This study emphasizes the significance of pyridinium bromides in catalysis and drug design (Tamilarasan et al., 2023).
Chemical Structure and Reactivity
Dumitrascu et al. (2004) provided insights into the non-coplanarity of pyridine and pyridinium rings in 1-(10,12-Pentacosadiynyl)pyridinium Bromide and similar compounds. The study used X-ray crystallography and NMR data, revealing intricate structural details crucial for understanding their reactivity and interactions (Dumitrascu et al., 2004).
Photophysical Properties
Photophysical studies, like the one conducted by Pedro et al. (2012), explore the behavior of compounds like 1-(10,12-Pentacosadiynyl)pyridinium Bromide in various environments. These studies help in understanding the fluorescence and quantum yields of these compounds, which are vital in applications like sensing and imaging (Pedro et al., 2012).
Safety And Hazards
1-(10,12-Pentacosadiynyl)pyridinium Bromide is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
Eigenschaften
IUPAC Name |
1-pentacosa-10,12-diynylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28-31-29-26-24-27-30-31;/h24,26-27,29-30H,2-12,17-23,25,28H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHYKFKTMZUGQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659944 | |
| Record name | 1-(Pentacosa-10,12-diyn-1-yl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10,12-Pentacosadiynyl)pyridinium Bromide | |
CAS RN |
94598-31-9 | |
| Record name | 1-(Pentacosa-10,12-diyn-1-yl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(10,12-Pentacosadiynyl)pyridinium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1417829.png)








![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)
![Methane;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate](/img/structure/B1417846.png)

![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)
